Benzaldehyde, 2,2'-iminobis-
Description
Benzaldehyde, 2,2'-iminobis- (hypothetical IUPAC name based on nomenclature conventions) is a compound featuring two benzaldehyde groups linked by an imino (-NH-) bridge. While direct structural data for this specific compound are absent in the provided evidence, analogous compounds such as 2,2'-iminobis-ethanol (diethanolamine, DEA) and benzaldehyde derivatives with alternative linkers (e.g., sulfur, oxygen) suggest that the imino group confers distinct reactivity and physicochemical properties.
Properties
CAS No. |
49579-63-7 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(2-formylanilino)benzaldehyde |
InChI |
InChI=1S/C14H11NO2/c16-9-11-5-1-3-7-13(11)15-14-8-4-2-6-12(14)10-17/h1-10,15H |
InChI Key |
LWHFAPRJWXQCGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-AZANEDIYLDIBENZALDEHYDE can be synthesized through the ozonation of carbamazepine, a pharmaceutical compound. The ozonation process involves the reaction of carbamazepine with ozone, leading to the formation of several transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The reaction conditions typically involve the use of liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry to monitor the formation and transformation of the products .
Industrial Production Methods: While specific industrial production methods for 2,2’-AZANEDIYLDIBENZALDEHYDE are not well-documented, the ozonation process used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions to ensure efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Intramolecular Benzoin Reaction
Benzaldehyde lyase (BAL)-catalyzed intramolecular benzoin reactions are feasible with substrates structurally analogous to 2,2'-iminobis-benzaldehyde:
-
Substrate Requirements :
-
Reaction Outcomes :
Mechanistic Insight : BAL promotes hydride transfer between aldehydes, forming a ketyl intermediate that dimerizes asymmetrically .
Electroreductive Coupling
Electrochemical reduction of benzaldehyde derivatives can produce dimerized products. For 2,2'-linked systems:
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Catalyst : Pd/Cu bimetallic systems enhance selectivity.
-
Performance :
Oxidation and Reduction Reactions
-
Cannizzaro Reaction : Under strongly basic conditions (e.g., alcoholic KOH), benzaldehyde derivatives undergo self-oxidation-reduction. For 2,2'-iminobis-benzaldehyde, this could yield benzyl alcohol and benzoic acid derivatives .
-
Air Oxidation : Exposure to air gradually oxidizes aldehydes to carboxylic acids, necessitating inert storage conditions .
Miscellaneous Reactions
-
Condensation with Active Methylene Compounds : Forms chromene or coumarin derivatives under acid/base catalysis.
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Grignard Addition : Nucleophilic attack by organomagnesium reagents generates secondary alcohols.
Key Mechanistic Insights
Scientific Research Applications
2,2’-AZANEDIYLDIBENZALDEHYDE has several scientific research applications, particularly in the fields of environmental science and organic chemistry. It is studied for its role in the transformation and degradation of pharmaceutical compounds in wastewater treatment processes . The compound’s stability and reactivity make it a valuable subject for research on advanced oxidation treatment methods, such as ozonation, which are used to remove recalcitrant pharmaceuticals from wastewater .
Mechanism of Action
The mechanism of action of 2,2’-AZANEDIYLDIBENZALDEHYDE primarily involves its role as an intermediate in the ozonation of carbamazepine. During this process, ozone reacts with carbamazepine to form various transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The molecular targets and pathways involved in this reaction include the oxidation of the azepine group in carbamazepine, leading to the formation of the azanediyl linkage between two benzaldehyde moieties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzaldehyde derivatives with varying bridging groups:
Structural and Reactivity Comparisons
- This property is critical in applications like catalysis or drug delivery systems.
- Thioether Bridge (-S-) : Sulfur’s polarizability and larger atomic radius may increase resistance to oxidation, making this compound suitable for high-temperature applications .
- Azo Bridge (-N=N-) : The azo group’s photolytic and thermal instability is exploited in radical-initiated reactions but requires careful handling due to decomposition risks .
Hazard Profiles
- Benzaldehyde, 2,2'-iminobis-: While specific data are unavailable, diethanolamine (DEA), a structurally related imino compound, is classified as a skin and respiratory irritant . Similar precautions (e.g., PPE use) are advisable.
- 2,2'-Azobis(benzoic acid) : Demonstrates acute oral toxicity (H302) and irritancy, necessitating stringent exposure controls .
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